molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B142631
CAS RN: 22990-19-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential as a ligand for D1 dopamine receptors. It is structurally related to the prototypical D1 dopamine receptor antagonist SCH23390 and has been analyzed through various methods including molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy .

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been approached through different methods. One such method involves the Pictet-Spengler reaction, which has been used to synthesize a conformationally constrained tyrosine analogue . Another synthesis route involves the reduction of cyano derivatives using aluminum hydride . Additionally, the synthesis of tetrahydroisoquinolines can be achieved by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been extensively studied. Conformational studies have shown that the 6-membered heterocyclic ring prefers a half-chair conformation with the phenyl rings pseudo-equatorial. The nitrogen lone pair or hydrogen vector is approximately orthogonal to the plane of the substituted aromatic ring, which explains the upfield chemical shift of the vicinal chiral proton .

Chemical Reactions Analysis

The chemical reactivity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been explored in the context of their potential biological activities. For instance, the introduction of various substituents at specific positions on the tetrahydroisoquinoline nucleus can significantly affect the binding affinity to biological targets such as phenylethanolamine N-methyltransferase (PNMT) and alpha2-adrenoceptors . Photochemically induced cyclization has also been used to synthesize related compounds, demonstrating the versatility of the tetrahydroisoquinoline scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives are closely related to their molecular structure and the presence of substituents. The compounds exhibit varying degrees of biological activity, which correlates with certain structural parameters such as the distances between pharmacophoric atoms. These properties are crucial for their interaction with biological targets and can be modulated through synthetic modifications .

Scientific Research Applications

Chemical Synthesis and Optimization

1-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in the synthesis of pharmaceutical compounds. For instance, it serves as a key intermediate in the preparation of solifenacin, a drug used for urinary antispasmodics. A study by Bolchi et al. (2013) demonstrates a novel one-pot racemization process for this compound, highlighting its industrial utility in recycling the waste R enantiomer during large-scale production (Bolchi et al., 2013).

Molecular Modeling and Drug Design

The compound has been studied extensively in molecular modeling. Charifson et al. (1989) conducted conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, providing insights into their interactions as D1 dopamine receptor ligands. This research contributes to understanding the structural basis for drug-receptor interactions (Charifson et al., 1989).

Crystal Engineering and Molecular Interactions

In the field of crystal engineering, the compound's derivatives have been analyzed to understand weak interactions in molecular structures. A study by Choudhury et al. (2003) on derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline emphasizes the influence of organic fluorine in crystal packing, contributing to the knowledge of molecular conformations and interactions (Choudhury et al., 2003).

Neuroscience and Neurological Disorders

Research by Niwa et al. (1987) discovered the presence of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in human brains, both in normal and parkinsonian conditions. This finding is significant for understanding the potential endogenous neurotoxins that may induce Parkinson's disease (Niwa et al., 1987).

Anticancer Research

The compound has also been investigated for its potential in anticancer applications. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinoline derivatives, evaluating their cytotoxicity on breast cancer cell lines. This research contributes to the search for novel anticancer drugs (Redda et al., 2010).

Chiral Separation Techniques

The compound's enantiomers have been separated using polysaccharide-based chiral stationary phases, as studied by Kažoka et al. (2011). Such research is crucial for the development of enantioselective analytical methods in pharmaceutical sciences (Kažoka et al., 2011).

Biochemical Studies

Suzuki et al. (1989) explored the inhibitory effects of 1,2,3,4-tetrahydroisoquinoline on brain electron transport systems. This research provides insights into the biochemical properties of the compound and its potential impact on cellular processes (Suzuki et al., 1989).

Pharmacology and Toxicology

Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationships of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. This study is crucial for assessing the therapeutic potential and safety of these derivatives (Azamatov et al., 2023).

Safety And Hazards

When handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity . These compounds may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

properties

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198
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Record name 22990-19-8
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Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
C Balraj, S Balaji, M Karthikeyan - … Acta Part A: Molecular and Biomolecular …, 2021 - Elsevier
Molecular charge-transfer interaction of a series of electron π-acceptors of 1,4-benzoquinone (BQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Tetracyanoquinodimethane (…
Number of citations: 8 www.sciencedirect.com
M Kajita, T Niwa, M Fujisaki, M Ueki, K Niimura… - … of Chromatography B …, 1995 - Elsevier
Detection of 1-phenyl-N-methyl-l,2,3,4-tetrahydroisoquinoline and 1-phenyl-l,2,3,4-tetrahydroisoquinoline in human brain by gas Page 1 ELSEVIER Journal of Chromatography B, 669 (…
Number of citations: 19 www.sciencedirect.com
H Kažoka, O Rotkaja, L Varačeva - Chromatographia, 2011 - Springer
The enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been directly separated on polysaccharide-based chiral stationary phases (CSPs). The normal phase separation of (S)…
Number of citations: 9 link.springer.com
C Bolchi, M Pallavicini, L Fumagalli… - … Process Research & …, 2013 - ACS Publications
(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, which is the key intermediate in preparing the urinary antispasmodic drug solifenacin, was racemized in quantitative yield by a simple …
Number of citations: 29 pubs.acs.org
DL Minor, SD Wyrick, PS Charifson… - Journal of medicinal …, 1994 - ACS Publications
New l-phenyl-l, 2, 3, 4-tetrahydroisoquinolines and related 5, 6, 8, 9-tetrahydro-13biT-dibenzo [a,/i]-quinolizines were prepared as ring-contracted analogs of the prototypical l-phenyl-2, …
Number of citations: 95 pubs.acs.org
CH Zheng, J Chen, J Liu, XT Zhou, N Liu… - Archiv der …, 2012 - Wiley Online Library
A series of 1‐phenyl‐3,4‐dihydroisoquinoline derivatives and several 1‐phenyl‐1,2,3,4‐tetrahydroisoquinoline, 1‐phenyl‐isoquinoline analogues were synthesized, and their …
Number of citations: 17 onlinelibrary.wiley.com
T Saitoh, T Ichikawa, Y Horiguchi, J Toda… - Chemical and …, 2001 - jstage.jst.go.jp
A synthesis of 6, 7-dimethoxy-3-phenyl-1, 2, 3, 4-tetrahydroisoquinoline (14a) and 7, 8-dimethoxy-2-phenyl-1, 2, 4, 5-tetrahydro-3H-3-benzazepine (14b) was achieved via the …
Number of citations: 23 www.jstage.jst.go.jp
R Paul, JA Coppola, E Cohen - Journal of Medicinal Chemistry, 1972 - ACS Publications
Upon finding (±)-1-phenyl-2-phenethyl-l, 2, 3, 4-tetrahy droisoquinoline· HC1 (1) active as a female anti-fertility agent in the rat, a series of analogs was synthesized. Whereas 1 and …
Number of citations: 32 pubs.acs.org
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
SK Chakka, PG Andersson, GEM Maguire, HG Kruger… - 2010 - Wiley Online Library
Tetrahydroisoquinoline (TIQ) derivatives exhibit good biological activity. However, utilization of TIQ compounds in asymmetric catalysis is limited. This paper presents a series of TIQ …

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